N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Overview
Description
N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, phenoxy, sulfonylamino, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the phenoxy group.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
- N-(4-hydroxy-3-prop-2-enyl-phenyl)acetamide
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-(4-methylphenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-4-7-22-8-5-6-9-27(22)34-19-25(31)18-29(24-14-12-23(13-15-24)28-21(3)30)35(32,33)26-16-10-20(2)11-17-26/h4-6,8-17,25,31H,1,7,18-19H2,2-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMAGYHYIPXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC=C2CC=C)O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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